molecular formula C3H6 B3044225 (113C)Prop-1-ene CAS No. 89490-92-6

(113C)Prop-1-ene

Cat. No.: B3044225
CAS No.: 89490-92-6
M. Wt: 43.07 g/mol
InChI Key: QQONPFPTGQHPMA-OUBTZVSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. It is a colorless gas with a faint petroleum-like odor and is a significant raw material in the petrochemical industry. Prop-1-ene is an unsaturated hydrocarbon containing a double bond between the first and second carbon atoms, making it an alkene .

Preparation Methods

Synthetic Routes and Reaction Conditions

Prop-1-ene can be synthesized through various methods. One common method involves the thermal cracking of hydrocarbons, where larger hydrocarbons are broken down into smaller ones at high temperatures. Another method is the catalytic dehydrogenation of propane, which involves the removal of hydrogen from propane to form prop-1-ene .

Industrial Production Methods

Industrially, prop-1-ene is primarily produced as a byproduct of ethylene production through steam cracking of hydrocarbons. This process involves heating hydrocarbons to high temperatures in the presence of steam, resulting in the formation of ethylene, prop-1-ene, and other byproducts .

Chemical Reactions Analysis

Types of Reactions

Prop-1-ene undergoes various chemical reactions, including:

    Addition Reactions: Due to the presence of a double bond, prop-1-ene readily participates in addition reactions.

    Oxidation: Prop-1-ene can be oxidized to form propylene oxide, a valuable intermediate in the production of various chemicals.

    Polymerization: Prop-1-ene can undergo polymerization to form polypropylene, a widely used plastic.

Common Reagents and Conditions

    Hydrogenation: Requires a catalyst such as palladium or platinum and is typically carried out at elevated temperatures and pressures.

    Halogenation: Involves the use of halogens like chlorine or bromine, often in the presence of a solvent.

    Oxidation: Can be carried out using oxidizing agents like oxygen or peroxides.

Major Products

    Propane: Formed through hydrogenation.

    Dihalides: Formed through halogenation.

    Propylene Oxide: Formed through oxidation.

    Polypropylene: Formed through polymerization.

Scientific Research Applications

Prop-1-ene has numerous applications in scientific research and industry:

    Chemistry: Used as a monomer in the production of polypropylene, a versatile plastic used in various applications.

    Biology: Prop-1-ene derivatives are used in the synthesis of various biologically active compounds.

    Medicine: Prop-1-ene derivatives are used in the development of pharmaceuticals and drug delivery systems.

    Industry: Used as a raw material in the production of chemicals such as acrylonitrile, propylene oxide, and cumene.

Mechanism of Action

The mechanism of action of prop-1-ene involves its ability to undergo addition reactions due to the presence of a double bond. This double bond can react with various reagents, leading to the formation of different products. For example, in hydrogenation, the double bond reacts with hydrogen in the presence of a catalyst to form propane . In halogenation, the double bond reacts with halogens to form dihalides .

Comparison with Similar Compounds

Prop-1-ene can be compared with other alkenes such as ethene (ethylene) and but-1-ene:

    Ethene (Ethylene): Ethene is the simplest alkene with the formula C2H4.

    But-1-ene: But-1-ene has the formula C4H8 and is used in the production of polybutene and as a comonomer in the production of high-density polyethylene.

Prop-1-ene is unique due to its versatility and wide range of applications in various industries, making it a valuable compound in the petrochemical industry .

Properties

IUPAC Name

(113C)prop-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6/c1-3-2/h3H,1H2,2H3/i1+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQONPFPTGQHPMA-OUBTZVSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC=[13CH2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

43.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(113C)Prop-1-ene
Reactant of Route 2
(113C)Prop-1-ene
Reactant of Route 3
(113C)Prop-1-ene
Reactant of Route 4
(113C)Prop-1-ene
Reactant of Route 5
(113C)Prop-1-ene
Reactant of Route 6
(113C)Prop-1-ene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.